molecular formula C18H23N6O15P3 B017416 Adenosine triphosphopyridoxal CAS No. 101418-63-7

Adenosine triphosphopyridoxal

Cat. No.: B017416
CAS No.: 101418-63-7
M. Wt: 656.3 g/mol
InChI Key: DGTZIRGKHKQBEL-XKLVTHTNSA-N
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Description

Adenosine triphosphopyridoxal is a complex organic molecule that combines the properties of adenosine triphosphate and pyridoxal phosphate. This compound is of significant interest due to its potential applications in biochemical and medical research. This compound is known for its role in cellular energy transfer and enzymatic reactions, making it a crucial molecule in various biological processes.

Scientific Research Applications

Adenosine triphosphopyridoxal has numerous applications in scientific research. In chemistry, it is used as a model compound to study phosphorylation reactions and enzyme kinetics. In biology, it plays a vital role in understanding cellular energy transfer and metabolic processes. In medicine, this compound is investigated for its potential therapeutic applications, including its role in treating metabolic disorders and as a cofactor in enzymatic therapies .

Mechanism of Action

Adenosine receptors (ARs) are widely acknowledged pharmacological targets. They are ubiquitous in almost all cells and tissues of the body, making them excellent candidates for numerous diseases . Adenosine interacts with A1, A2A, or A3 subtypes with an EC50 in the range 10 nM–1 μM .

Future Directions

Adenosine receptors (ARs) are still underutilized in clinical practice. Their ubiquitous distribution in almost all cells and tissues of the body makes them, on the one hand, excellent candidates for numerous diseases, and on the other hand, intrinsically challenging to exploit selectively and in a site-specific manner . The latest studies shed light on novel mechanisms through which ARs exert control over pathophysiological states .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of adenosine triphosphopyridoxal typically involves the phosphorylation of adenosine and pyridoxal. The process begins with the preparation of adenosine monophosphate, which is then phosphorylated to adenosine diphosphate and subsequently to adenosine triphosphate. Pyridoxal is then introduced to form the final compound. The reaction conditions often require the presence of specific enzymes and cofactors to facilitate the phosphorylation process .

Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic reactions. The use of bioreactors and optimized reaction conditions ensures high yield and purity of the compound. The process is carefully monitored to maintain the stability of the compound and prevent degradation .

Chemical Reactions Analysis

Types of Reactions: Adenosine triphosphopyridoxal undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in cellular metabolism and enzymatic functions.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the compound .

Major Products Formed: The major products formed from the reactions of this compound include adenosine diphosphopyridoxal and adenosine monophosphopyridoxal. These products are crucial intermediates in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to adenosine triphosphopyridoxal include adenosine triphosphate, pyridoxal phosphate, and other phosphorylated nucleotides.

Uniqueness: What sets this compound apart is its combined properties of adenosine triphosphate and pyridoxal phosphate.

Properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy-hydroxyphosphoryl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N6O15P3/c1-8-13(26)10(3-25)9(2-20-8)4-35-40(29,30)38-42(33,34)39-41(31,32)36-5-11-14(27)15(28)18(37-11)24-7-23-12-16(19)21-6-22-17(12)24/h2-3,6-7,11,14-15,18,26-28H,4-5H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H2,19,21,22)/t11-,14-,15-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTZIRGKHKQBEL-XKLVTHTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N6O15P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10906180
Record name 9-{5-O-[{[({[(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy](hydroxy)phosphoryl}oxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]pentofuranosyl}-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10906180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

656.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101418-63-7
Record name Adenosine triphosphopyridoxal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101418637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-{5-O-[{[({[(4-Formyl-5-hydroxy-6-methylpyridin-3-yl)methoxy](hydroxy)phosphoryl}oxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]pentofuranosyl}-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10906180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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